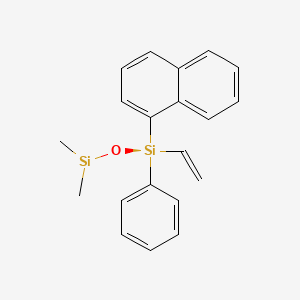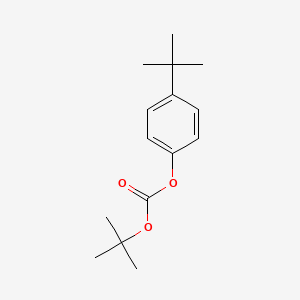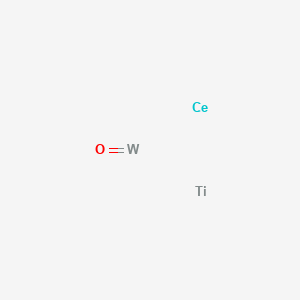
Cerium;oxotungsten;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium;oxotungsten;titanium is a mixed oxide compound that combines the unique properties of cerium, tungsten, and titanium. This compound is known for its high catalytic activity, stability, and ability to undergo redox reactions. It has garnered significant interest in various fields, including environmental catalysis, energy storage, and biomedical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides. For cerium;oxotungsten;titanium, cerium nitrate, ammonium tungstate, and titanium isopropoxide are commonly used precursors. The process involves dissolving these precursors in a solvent, followed by hydrolysis and condensation to form a gel.
Electrospinning: This technique is used to prepare nanofibers of this compound. The precursors are dissolved in a polymer solution and electrospun to form nanofibers.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation-Reduction: Cerium;oxotungsten;titanium undergoes redox reactions due to the presence of cerium, which can switch between Ce(III) and Ce(IV) states.
Substitution: The compound can undergo substitution reactions where one of the metal ions is replaced by another metal ion.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used to enhance the oxidation state of cerium in the compound.
Reducing Agents: Hydrogen gas (H₂) can be used to reduce the oxidation state of cerium.
Major Products:
Applications De Recherche Scientifique
Chemistry:
Oxidative Desulfurization: The compound is used in the oxidative desulfurization of fuel oils to remove sulfur compounds.
Biology and Medicine:
Antibacterial Agents: Cerium oxide nanoparticles, a component of this compound, exhibit antibacterial properties and are used in biomedical applications.
Industry:
Mécanisme D'action
The mechanism of action of cerium;oxotungsten;titanium is primarily based on its redox properties. Cerium in the compound can switch between Ce(III) and Ce(IV) states, facilitating redox reactions. This redox cycling enhances the compound’s catalytic activity and oxygen storage capacity. The presence of tungsten and titanium further stabilizes the compound and enhances its catalytic properties .
Comparaison Avec Des Composés Similaires
Cerium Oxide (CeO₂): Known for its high oxygen storage capacity and redox properties.
Tungsten Oxide (WO₃): Used as a catalyst in various oxidation reactions.
Titanium Dioxide (TiO₂): Widely used in photocatalysis and as a support material for other catalysts.
Uniqueness: Cerium;oxotungsten;titanium combines the properties of cerium, tungsten, and titanium, resulting in a compound with enhanced catalytic activity, stability, and redox properties. This makes it more effective in applications such as SCR of NOx and oxidative desulfurization compared to its individual components .
Propriétés
Numéro CAS |
184423-17-4 |
|---|---|
Formule moléculaire |
CeOTiW |
Poids moléculaire |
387.82 g/mol |
Nom IUPAC |
cerium;oxotungsten;titanium |
InChI |
InChI=1S/Ce.O.Ti.W |
Clé InChI |
UEIVGEUHOCFWEY-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Ti].[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


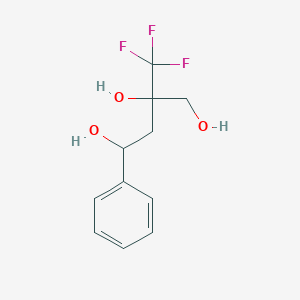
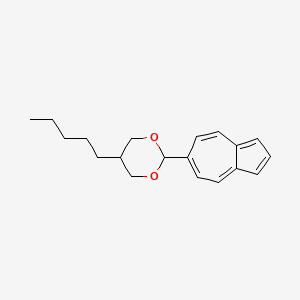
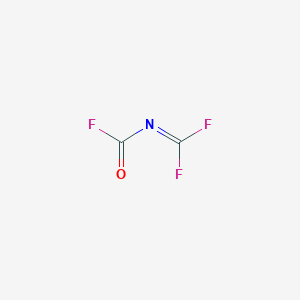
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14251886.png)
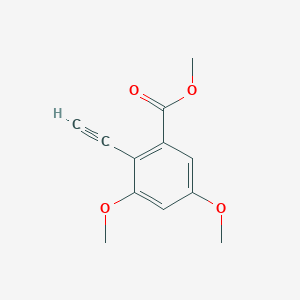
![Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate](/img/structure/B14251896.png)
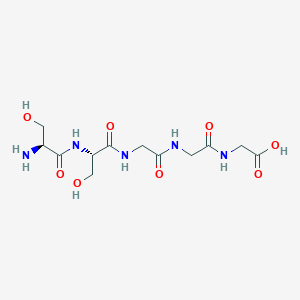
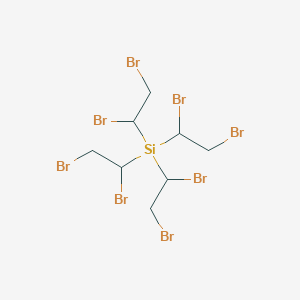
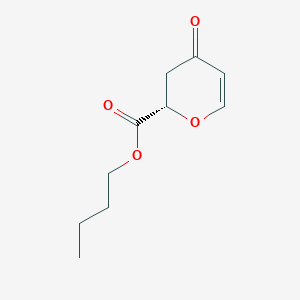
![N-[4-(Benzeneseleninyl)cyclohexyl]benzamide](/img/structure/B14251916.png)
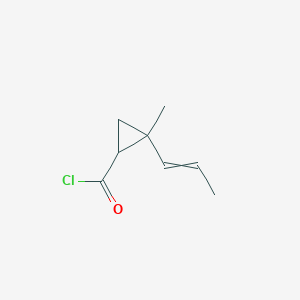
![N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine](/img/structure/B14251924.png)
